molecular formula C10H12O3 B14343103 1-(2,3-Dihydroxyphenyl)butan-1-one CAS No. 103324-17-0

1-(2,3-Dihydroxyphenyl)butan-1-one

Cat. No.: B14343103
CAS No.: 103324-17-0
M. Wt: 180.20 g/mol
InChI Key: PBJOJUHIGRHRCQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroxyphenyl)butan-1-one is an aromatic hydroxyketone featuring a butanone backbone substituted with a 2,3-dihydroxyphenyl group. This compound belongs to a broader class of phenolic ketones, characterized by their hydroxylated aromatic rings conjugated with ketone functionalities.

Such structural features are critical in pharmaceutical and agrochemical applications, where hydroxyl group positioning often dictates target binding and metabolic stability .

Properties

CAS No.

103324-17-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2,3-dihydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H12O3/c1-2-4-8(11)7-5-3-6-9(12)10(7)13/h3,5-6,12-13H,2,4H2,1H3

InChI Key

PBJOJUHIGRHRCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydroxybenzaldehyde with butanone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

1-(2,3-Dihydroxyphenyl)butan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Aromatic Hydroxyketones

Compound Name Molecular Formula Substituents on Phenyl Ring Ketone Position Key Functional Groups
1-(2,3-Dihydroxyphenyl)butan-1-one* C₁₀H₁₂O₃ 2,3-dihydroxy C-1 Phenyl, butanone, two -OH
1-(2,6-Dihydroxyphenyl)butan-1-one C₁₀H₁₂O₃ 2,6-dihydroxy C-1 Phenyl, butanone, two -OH
1-(2,3-Dihydroxyphenyl)-1,3-butanedione C₁₀H₁₀O₄ 2,3-dihydroxy C-1 and C-3 Phenyl, two ketones, two -OH
2',3'-Dihydroxyacetophenone C₈H₈O₃ 2,3-dihydroxy C-1 Phenyl, acetophenone, two -OH
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 2-hydroxy C-1 Phenyl, branched alkyl, -OH

*Inferred structure based on positional isomerism in and .

Key Observations :

  • Positional Isomerism : The 2,3-dihydroxy substitution (target compound) vs. 2,6-dihydroxy (, compound 4) alters hydrogen-bonding networks and electronic effects. The 2,3-dihydroxy configuration may favor intramolecular hydrogen bonding, reducing solubility compared to 2,6-isomers .
  • Ketone vs. Diketone: 1-(2,3-Dihydroxyphenyl)-1,3-butanedione () has two ketone groups, enabling additional tautomerization and reactivity (e.g., enolate formation), unlike the single ketone in the target compound .
  • Chain Length and Branching: 1-(2-Hydroxyphenyl)-3-methylbutan-1-one () features a branched alkyl chain, increasing lipophilicity and steric hindrance compared to the linear butanone chain in the target compound .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) logP (Predicted) Notable Spectral Features (FT-IR)
This compound* Not reported High (due to -OH groups) ~1.2 O-H stretch (~3200 cm⁻¹), C=O (~1700 cm⁻¹)
1-(2,6-Dihydroxyphenyl)butan-1-one Not reported Moderate ~1.5 O-H stretch (~3200 cm⁻¹), C=O (~1680 cm⁻¹)
2',3'-Dihydroxyacetophenone Not reported High 1.6 O-H stretch (~3300 cm⁻¹), C=O (~1660 cm⁻¹)
1-(2-Hydroxyphenyl)-3-methylbutan-1-one Not reported Low ~2.8 O-H stretch (~3400 cm⁻¹), C=O (~1720 cm⁻¹)

*Predicted based on analogs in and .

Key Findings :

  • Hydrogen Bonding: Compounds with 2,3-dihydroxy groups (e.g., target compound) exhibit broader O-H stretches in FT-IR due to stronger intermolecular hydrogen bonding compared to mono-hydroxy analogs .
  • Lipophilicity : The target compound’s logP (~1.2) is lower than 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (logP ~2.8), reflecting reduced membrane permeability but better water solubility .

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